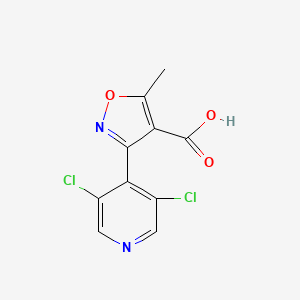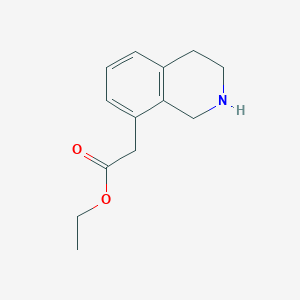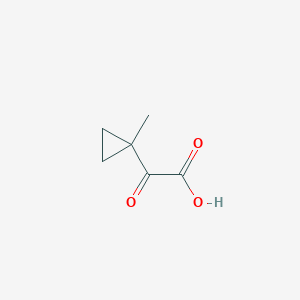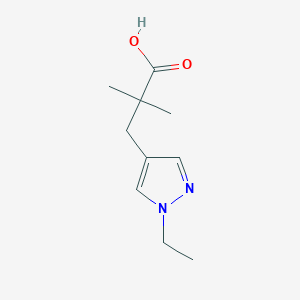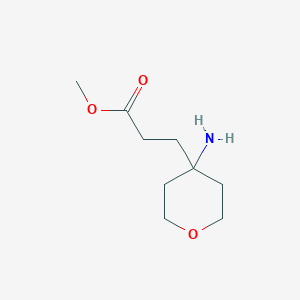
1,1,1-Trifluoro-4-methoxybutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-methoxybutan-2-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethylating agent . The reaction is carried out under mild conditions, with good functional group tolerance, making it a versatile approach for the synthesis of trifluoromethyl amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-4-methoxybutan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce various amine derivatives .
科学研究应用
1,1,1-Trifluoro-4-methoxybutan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the production of pharmaceuticals and other specialty chemicals.
作用机制
The mechanism of action of 1,1,1-Trifluoro-4-methoxybutan-2-amine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Uniqueness
1,1,1-Trifluoro-4-methoxybutan-2-amine is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C5H10F3NO |
|---|---|
分子量 |
157.13 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-4-methoxybutan-2-amine |
InChI |
InChI=1S/C5H10F3NO/c1-10-3-2-4(9)5(6,7)8/h4H,2-3,9H2,1H3 |
InChI 键 |
DGQDBUWUBDNSSF-UHFFFAOYSA-N |
规范 SMILES |
COCCC(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)
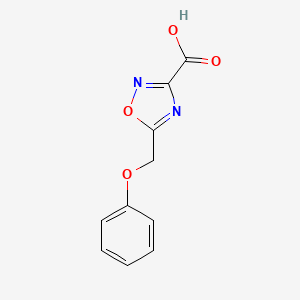



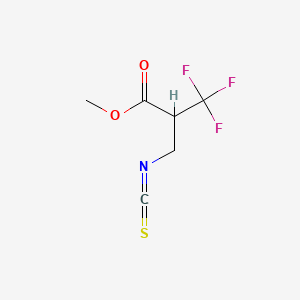
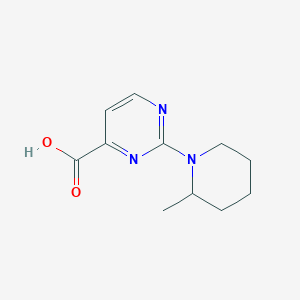
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
